molecular formula C12H15ClFNO2 B8032050 Tert-butyl N-(4-chloro-3-fluorophenyl)-N-methylcarbamate

Tert-butyl N-(4-chloro-3-fluorophenyl)-N-methylcarbamate

Cat. No.: B8032050
M. Wt: 259.70 g/mol
InChI Key: MBLAHLHXXXPONL-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-chloro-3-fluorophenyl)-N-methylcarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloro-fluorophenyl ring, and a methylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(4-chloro-3-fluorophenyl)-N-methylcarbamate typically involves the reaction of N-(4-chloro-3-fluorophenyl)-N-methylcarbamate with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow chemistry to enhance production rates and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-chloro-3-fluorophenyl)-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

Tert-butyl N-(4-chloro-3-fluorophenyl)-N-methylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Tert-butyl N-(4-chloro-3-fluorophenyl)-N-methylcarbamate involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamates with different substituents on the phenyl ring, such as:

Uniqueness

Tert-butyl N-(4-chloro-3-fluorophenyl)-N-methylcarbamate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

tert-butyl N-(4-chloro-3-fluorophenyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO2/c1-12(2,3)17-11(16)15(4)8-5-6-9(13)10(14)7-8/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLAHLHXXXPONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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